molecular formula C53H88N2O6 B1599359 3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate CAS No. 129880-73-5

3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate

Cat. No. B1599359
M. Wt: 849.3 g/mol
InChI Key: HSRJLFJSCKIVPQ-UHFFFAOYSA-N
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Description

The compound “3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate” is a complex organic molecule. It contains a benzyl stearate moiety, which is a type of fatty acid ester, and two dicyclohexylamino groups attached to the benzyl ring via ether linkages .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The benzyl stearate moiety would provide a long, hydrophobic tail, while the dicyclohexylamino groups would add bulkiness to the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For instance, the ether linkages could be cleaved under acidic conditions, and the ester could be hydrolyzed to produce a carboxylic acid and an alcohol .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Generally, compounds like this are likely to be solid at room temperature and have low solubility in water due to the long, hydrophobic tail .

Safety And Hazards

As with any chemical compound, handling “3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate” would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard laboratory safety procedures .

Future Directions

The potential applications of this compound could be vast, depending on its physical and chemical properties. It could be used in the development of new materials, as a building block for complex organic syntheses, or even in the pharmaceutical industry .

properties

IUPAC Name

[3,4-bis[2-(dicyclohexylamino)-2-oxoethoxy]phenyl]methyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H88N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-28-37-53(58)61-41-44-38-39-49(59-42-51(56)54(45-29-20-16-21-30-45)46-31-22-17-23-32-46)50(40-44)60-43-52(57)55(47-33-24-18-25-34-47)48-35-26-19-27-36-48/h38-40,45-48H,2-37,41-43H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRJLFJSCKIVPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC1=CC(=C(C=C1)OCC(=O)N(C2CCCCC2)C3CCCCC3)OCC(=O)N(C4CCCCC4)C5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H88N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40412421
Record name Sodium ionophore V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40412421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

849.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Bis(2-(dicyclohexylamino)-2-oxoethoxy)benzyl stearate

CAS RN

129880-73-5
Record name Sodium ionophore V
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40412421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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